Methyl 3-(4-methoxyphenyl)but-2-enoate
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Overview
Description
Methyl 3-(4-methoxyphenyl)but-2-enoate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid and is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of a methoxy group attached to the phenyl ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenyl)but-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Heck reaction, where 4-methoxyiodobenzene is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This method provides a more direct route to the desired product with high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 3-(4-methoxyphenyl)but-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The compound can participate in charge-transfer interactions due to the presence of the methoxy group and the conjugated double bond system. These interactions can influence the electronic properties of the molecule, making it useful in non-linear optical applications .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXKDLDTMIZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737648 |
Source
|
Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142060-21-7 |
Source
|
Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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